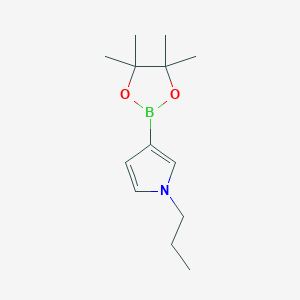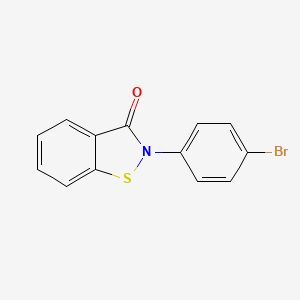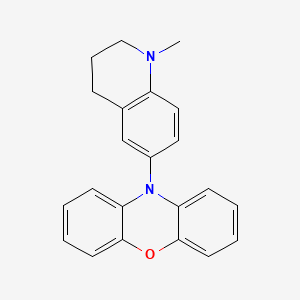![molecular formula C24H17NO B13693245 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is an organic compound that features a dibenzofuran moiety linked to an aniline group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline typically involves the coupling of dibenzofuran derivatives with aniline derivatives. One common method is the palladium-catalyzed Buchwald-Hartwig amination, where dibenzofuran is reacted with aniline in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) with Lewis acids for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Materials Science: It is employed in the synthesis of novel materials with unique optical and electronic properties.
Medicinal Chemistry: The compound and its derivatives are studied for their potential therapeutic applications, including anticancer and antimicrobial activities.
Chemical Sensors: It is used in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. In medicinal chemistry, its biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the aniline group.
Carbazole: Another heterocyclic compound with similar electronic properties.
Dibenzothiophene: A sulfur-containing analog with comparable applications in organic electronics.
Uniqueness
4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline is unique due to its combination of the dibenzofuran and aniline moieties, which impart distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics and materials science .
特性
分子式 |
C24H17NO |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
4-dibenzofuran-1-yl-N-phenylaniline |
InChI |
InChI=1S/C24H17NO/c1-2-7-18(8-3-1)25-19-15-13-17(14-16-19)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26-23/h1-16,25H |
InChIキー |
RFFCZKDJQONVAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=C4C5=CC=CC=C5OC4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


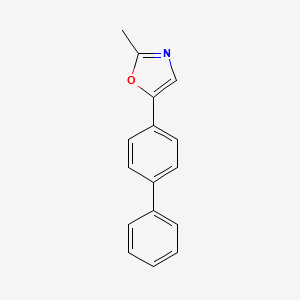
![(R)-4-Benzyl-3-[(R)-4-[(tert-butyldimethylsilyl)oxy]-2-methylbutanoyl]oxazolidin-2-one](/img/structure/B13693164.png)
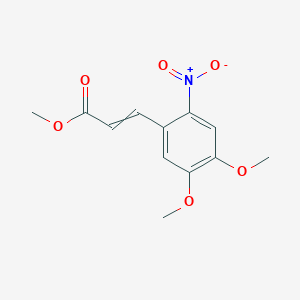
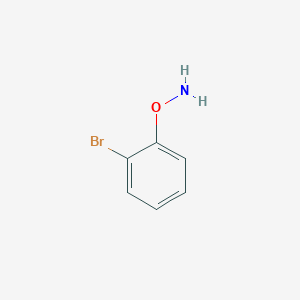
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
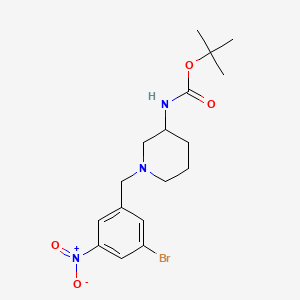
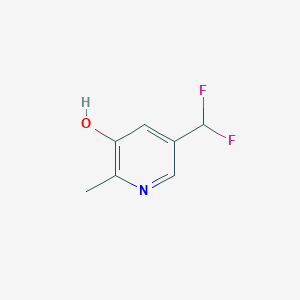
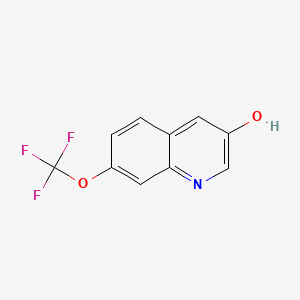
![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)
